N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20144884
InChI: InChI=1S/C13H12F3NO/c1-17-8-11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,17H,8H2,1H3
SMILES:
Molecular Formula: C13H12F3NO
Molecular Weight: 255.23 g/mol

N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine

CAS No.:

Cat. No.: VC20144884

Molecular Formula: C13H12F3NO

Molecular Weight: 255.23 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine -

Specification

Molecular Formula C13H12F3NO
Molecular Weight 255.23 g/mol
IUPAC Name N-methyl-1-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine
Standard InChI InChI=1S/C13H12F3NO/c1-17-8-11-6-7-12(18-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,17H,8H2,1H3
Standard InChI Key BFLHNBLUWKEOGU-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₁₂F₃NO and a molecular weight of 255.23 g/mol . Its IUPAC name, N-methyl-1-[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methanamine, reflects the substitution pattern: a furan ring at position 2 is linked to a 4-(trifluoromethyl)phenyl group, while a methylamine group is attached to the adjacent carbon .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1153421-86-3
Molecular FormulaC₁₃H₁₂F₃NO
Molecular Weight255.23 g/mol
SMILESCNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F
InChIKeyBFLHNBLUWKEOGU-UHFFFAOYSA-N

Structural Insights

The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances the compound’s lipophilicity and metabolic stability, a feature common in drug design . The furan ring contributes to planar aromaticity, while the methylamine side chain introduces basicity, influencing solubility and reactivity . Crystallographic studies of analogous furan derivatives reveal intermolecular hydrogen bonding (e.g., O–H···O interactions), which may stabilize the solid-state structure .

Synthesis and Derivative Development

Synthetic Pathways

While no direct synthesis protocol for this compound is published, analogous (5-phenylfuran-2-yl)methanamine derivatives are typically synthesized via:

  • Suzuki-Miyaura Coupling: Aryl halides (e.g., 4-(trifluoromethyl)iodobenzene) react with (5-formylfuran-2-yl)boronic acid to form the furan-phenyl backbone .

  • Reductive Amination: The formyl group on the furan is converted to an amine via reaction with methylamine and a reducing agent like sodium cyanoborohydride .

Table 2: Representative Reaction Conditions for Analogues

StepReagents/ConditionsYieldSource
Suzuki CouplingPd(PPh₃)₂Cl₂, Na₂CO₃, MeCN/H₂O, 60°C82–93%
Reductive AminationNaBH₃CN, MeOH, RT75–88%

Derivative Optimization

Modifications to the methanamine side chain or phenyl substituents have been explored to enhance bioactivity. For example, replacing the methyl group with bulkier alkyl chains or introducing urea linkers improved inhibitory activity against sirtuin 2 (SIRT2) in related compounds .

Physicochemical Properties and Stability

Stability Considerations

The compound is stable under inert conditions but may degrade via hydrolysis of the amine group in acidic/basic environments. Storage at 2–8°C in anhydrous solvents is recommended .

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